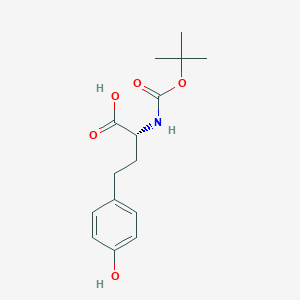

N-Boc-4-hydroxy-D-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Preparation of N Boc 4 Hydroxy D Homophenylalanine and Its Analogues

Chemoenzymatic Approaches for Precision Stereocontrol

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to achieve high levels of stereocontrol. nih.gov These methods are particularly advantageous for the synthesis of enantiopure amino acids.

Enzyme-Catalyzed Kinetic Resolution Techniques Applied to Precursors

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the transformed product. acs.orgharvard.edu

Acylases, for instance, are enzymes that can be employed for the enantioselective hydrolysis of N-acyl amino acids. acs.orgharvard.edu In a typical kinetic resolution of a racemic N-acyl-4-hydroxy-homophenylalanine, an acylase would selectively hydrolyze the L-enantiomer, leaving the desired N-acyl-D-homophenylalanine derivative in high enantiomeric excess. The efficiency of this resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a highly selective and therefore effective resolution.

Another powerful enzymatic method involves the use of phosphotriesterase (PTE) variants for the stereoselective hydrolysis of chiral phosphoramidate (B1195095) precursors. nih.gov By screening libraries of PTE variants, enzymes with high selectivity for either the (R)- or (S)-isomer of a precursor can be identified. nih.gov This allows for the preparative scale isolation of diastereomerically pure ProTide prodrugs. nih.gov The table below illustrates the selectivity of two PTE variants.

| Enzyme Variant | Preferred Isomer | Selectivity (Fold Preference) |

| G60A-PTE | RP | 165 |

| In1W-PTE | SP | 1400 |

This table demonstrates the high stereoselectivity achievable with engineered enzymes in kinetic resolution. nih.gov

Biocatalytic Transformations Utilizing Transaminases and Acylases for Enantiopure Hydroxy-D-Amino Acids

Transaminases, also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amino donor to a keto acid. mdpi.comnih.gov D-amino acid transaminases (DAATs) are particularly valuable for the synthesis of D-amino acids. mdpi.comnih.govwikipedia.org These enzymes can convert a corresponding α-keto acid precursor into the desired D-amino acid with high enantiopurity. mdpi.comnih.gov For the synthesis of 4-hydroxy-D-homophenylalanine, a suitable α-keto acid precursor would be 4-(4-hydroxyphenyl)-2-oxobutanoic acid. A DAAT could then be used to stereoselectively aminate this precursor to yield the desired D-amino acid. The substrate specificity of DAATs can vary, with some showing high activity towards aromatic and aliphatic D-amino acids. nih.gov

Penicillin acylases have also been utilized for the effective and stereoselective acylation of amines in aqueous media, offering a green alternative to reactions in organic solvents. nih.gov This method can be applied to the kinetic resolution of racemic amines, where one enantiomer is selectively acylated, allowing for easy separation. nih.gov

Asymmetric Chemical Synthesis Methodologies

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for the preparation of enantiomerically pure compounds. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Reactions for the D-Homophenylalanine Scaffold Formation

The formation of the homophenylalanine scaffold can be achieved through various chiral catalyst-mediated reactions. One notable example is the Friedel-Crafts reaction between an aromatic compound and a derivative of aspartic acid. core.ac.uk This reaction can be rendered asymmetric by employing a chiral catalyst, leading to the formation of either the D- or L-homophenylalanine skeleton. core.ac.uk

Furthermore, chiral β-aminophosphine derivatives have emerged as effective ligands and organocatalysts in a range of asymmetric transformations. rsc.org These catalysts can be employed in metal-catalyzed reactions to construct chiral centers with high enantioselectivity. rsc.org The development of novel chiral catalysts continues to expand the toolkit for the asymmetric synthesis of complex molecules. capes.gov.br

Diastereoselective Synthesis Strategies for 4-Hydroxylated Amino Acids

Diastereoselective synthesis is a key strategy for introducing the hydroxyl group at the 4-position of the homophenylalanine ring with controlled stereochemistry. One approach involves the asymmetric hydroxylation of enolates generated from N-protected 6-substituted piperidin-2-ones. acs.org This method allows for the synthesis of cyclic precursors to hydroxylysine and related α-amino acids with high diastereoselectivity. acs.org

Another strategy is the decarboxylative aldol (B89426) reaction of α-amidohemimalonates with aldehydes, which provides a direct, metal-free route to anti-β-hydroxy-α-amino acids with high yields and complete diastereoselectivity. acs.org Subsequent epimerization can provide access to the syn-diastereomers. acs.org

Utility of Chiral Auxiliaries in Stereoselective Homophenylalanine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the synthesis of amino acids. nih.govnumberanalytics.com

Oxazolidinones, for example, are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylations and aldol reactions. researchgate.net In the context of homophenylalanine synthesis, an oxazolidinone auxiliary attached to a glycine-derived nucleophile can be used to control the stereoselective addition to an appropriate electrophile.

Camphorsultam is another effective chiral auxiliary that has been employed in the asymmetric synthesis of complex molecules, including the construction of oxazoline (B21484) rings. wikipedia.org The choice of chiral auxiliary can significantly influence the diastereoselectivity of a reaction. wikipedia.org The following table provides examples of common chiral auxiliaries and their applications.

| Chiral Auxiliary | Key Applications in Asymmetric Synthesis | Reference |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions, Diels-Alder Reactions | researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Michael Additions, Oxazoline Ring Formation | wikipedia.org |

| Pseudoephedrine | Alkylation | wikipedia.org |

This table highlights some of the most widely used chiral auxiliaries and their applications in asymmetric synthesis.

Chemical Transformations and Advanced Functionalization of N Boc 4 Hydroxy D Homophenylalanine

Regioselective Modifications of the Aromatic Ring System

The phenyl ring of N-Boc-4-hydroxy-D-homophenylalanine is a prime target for modifications that can introduce new chemical diversity. The electronic nature of the hydroxyl substituent plays a crucial role in directing the regioselectivity of these transformations.

Directed Halogenation Strategies (e.g., Bromination, Fluorination) at the 4-Position and Other Ring Sites

The phenolic hydroxyl group is a potent ortho-, para-director for electrophilic aromatic substitution. Given that the para-position is already substituted, halogenation reactions are anticipated to occur primarily at the positions ortho to the hydroxyl group (C-3 and C-5).

Bromination: The mono-ortho-bromination of phenolic compounds can be achieved with high selectivity using N-bromosuccinimide (NBS) in appropriate solvents. For instance, the use of ACS-grade methanol (B129727) as a solvent has been shown to facilitate the ortho-bromination of various phenolic substrates in short reaction times, often with the aid of a catalytic amount of an acid like p-toluenesulfonic acid to enhance selectivity. nih.gov This method is tolerant of various functional groups, including N-Boc protected amines, making it a potentially suitable strategy for the regioselective bromination of this compound. nih.gov The control of reaction conditions, such as low temperatures, can also be critical in achieving high regioselectivity in the bromination of catechols, suggesting its utility in managing the reactivity of hydroxyl-substituted phenyl rings. mdpi.com

Fluorination: The introduction of fluorine into aromatic rings often imparts unique properties to the molecule, such as increased metabolic stability and altered binding affinities. Direct electrophilic fluorination of the electron-rich phenol (B47542) ring can be challenging. However, multi-step sequences involving the synthesis of fluorinated precursors are common. For example, the synthesis of fluorinated phenylalanine analogs has been achieved through various methods, including the use of fluorinated benzyl (B1604629) bromides in malonic ester syntheses or via enzymatic amination of fluorinated cinnamic acids. beilstein-journals.orgnih.gov Radiofluorination of a 4-borono-L-phenylalanine precursor with [¹⁸F]AcOF or [¹⁸F]F₂ has also been demonstrated, highlighting a pathway that could be adapted for the introduction of fluorine into the aromatic ring of homophenylalanine derivatives. nih.gov

Table 1: Representative Halogenation Strategies for Phenolic Amino Acids

| Halogen | Reagent(s) | Position(s) | Key Considerations |

| Bromine | NBS, p-TsOH (cat.), Methanol | Ortho to -OH | High regioselectivity, mild conditions. nih.gov |

| Bromine | NBS, HBF4, Acetonitrile | Ortho to -OH | Temperature control is crucial for selectivity. mdpi.com |

| Fluorine | [¹⁸F]AcOF or [¹⁸F]F₂ | Ortho to -OH | Requires a boronic acid precursor for radiolabeling. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the aromatic ring. To utilize these methods, the aromatic ring must first be functionalized with a suitable handle, typically a halide or a boronic acid/ester.

Following the regioselective halogenation described in the previous section to introduce a bromine or iodine atom ortho to the hydroxyl group, a Suzuki-Miyaura coupling can be employed. This reaction involves the coupling of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine with phenylboronic acid has been successfully demonstrated using various palladium-nanoparticle hybrid systems, achieving full conversion under optimized conditions. acs.org While this example is on a phenylalanine derivative, the principles are directly applicable to a halogenated this compound. The hydroxyl group itself can act as a directing group in some cross-coupling reactions, potentially influencing the reactivity and outcome of the transformation. wikidot.com

The synthesis of biaryl peptides has been achieved through solid-phase Miyaura borylation of iodophenylalanine-containing peptides followed by Suzuki-Miyaura cross-coupling, showcasing the robustness of this methodology in complex systems. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of a Related Amino Acid

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Conversion |

| N-Boc-4-iodophenylalanine | Phenylboronic Acid | Pd-Nanoparticles in PNIPAM-co-DAPMA | K₃PO₄ | Water | 37 °C | Full conversion |

Data adapted from a study on a related phenylalanine derivative. acs.org

Derivatization of the 4-Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, allowing for changes in polarity, hydrogen bonding capacity, and potential sites for further conjugation.

Etherification and Esterification Strategies for Modulating Polarity and Reactivity

Etherification: The 4-hydroxyl group can be converted to an ether through Williamson ether synthesis. This typically involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. A facile synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine has been reported where Boc-Tyr-OH was treated with NaH in DMF, followed by the addition of 3-bromocyclohexene. nih.gov This method, which proceeds in high yield, could be directly applied to this compound to introduce a variety of alkyl or substituted alkyl groups, thereby modulating its lipophilicity.

Esterification: The phenolic hydroxyl can also be acylated to form an ester. While direct esterification can be challenging, various coupling agents can facilitate this transformation. Alternatively, esterification of the carboxylic acid group is a more common transformation for amino acids. This is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. pearson.com A process for the esterification of amino acids and peptides using a hydrosulphate prepared in situ from chlorosulphonic acid and an alcohol has also been described, which was shown to be effective for p-hydroxyphenylglycine without reacting with the hydroxyl function. google.com Esterification of the phenolic hydroxyl group in α-amino acid derivatives has been explored in the context of creating water-soluble general anesthetic agents. acs.org

Controlled Oxidation Reactions of the Hydroxyl Functionality

The oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures, which are of interest due to their electrochemical properties and biological activities. However, the oxidation of phenols can be complex and may lead to polymerization or degradation if not carefully controlled. While strong oxidizing agents like KMnO₄ can oxidize benzylic C-H bonds to carboxylic acids, they are generally not used for the controlled oxidation of phenolic hydroxyls in such molecules. masterorganicchemistry.comyoutube.com More specific and milder reagents would be required for the selective oxidation of the phenol to a quinone in the presence of other sensitive functional groups. The development of such a selective oxidation for this specific substrate would likely require significant empirical optimization.

Modifications at the α-Amino Acid Backbone

The α-amino acid backbone, consisting of the N-Boc protected amine and the carboxylic acid, provides further opportunities for structural modification.

N-Alkylation: The N-Boc group is a robust protecting group, but the nitrogen can be further alkylated, for example, through N-methylation. A common procedure involves the deprotonation of the N-H bond of the Boc-protected amine using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF, followed by the addition of an alkylating agent like methyl iodide. acs.orgwikidot.comresearchgate.netnih.gov This reaction is selective for N-methylation over O-methylation of the carboxylic acid due to the chelation of the carboxylate by the sodium cation. acs.orgacs.org

Modification of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation is often achieved by first activating the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk Other methods include the use of NaBH₄ in combination with iodine or cyanuric chloride. stackexchange.comsciencemadness.org This conversion to an amino alcohol opens up new avenues for further functionalization.

Peptide Coupling: The carboxylic acid is a handle for forming amide bonds through peptide coupling reactions. Standard coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) can be used to activate the carboxylic acid for reaction with the amino group of another amino acid or amine-containing molecule. nih.gov This allows for the incorporation of this compound into peptide chains or for the attachment of other molecular fragments.

Table 3: Common Backbone Modifications of N-Boc-Amino Acids

| Modification | Reagent(s) | Functional Group Targeted | Product |

| N-Methylation | NaH, CH₃I, THF | N-H of Boc-amine | N-Boc-N-methyl amino acid |

| Reduction | Ethyl chloroformate, NaBH₄ | Carboxylic acid | N-Boc-amino alcohol |

| Peptide Coupling | TBTU, HOBt, DIPEA | Carboxylic acid | Dipeptide/Amide |

1 Stereoselective Alkylation and Arylation Reactions

The stereoselective functionalization of amino acid derivatives through alkylation and arylation represents a powerful tool for the synthesis of novel, non-proteinogenic amino acids with tailored properties. In the context of this compound, such modifications would introduce additional stereocenters and diverse substituents, significantly expanding its chemical space and potential applications in medicinal chemistry and materials science. While direct reports on the stereoselective alkylation and arylation of this compound are not extensively detailed in the literature, the principles can be inferred from studies on related N-Boc protected amino acid derivatives and heterocyclic systems.

Stereoselective alkylation of amino acid enolates is a well-established methodology. For instance, the alkylation of N-Boc-protected-5-substituted delta-lactams, which are cyclic analogues of amino acids, proceeds with high facial selectivity. nih.gov The sodium enolates of these lactams react with various electrophiles to yield α,δ-disubstituted δ-amino acids in high yields. nih.gov This approach, which relies on the conformational rigidity of the cyclic system to control the stereochemical outcome, could conceptually be adapted to acyclic systems like this compound, likely requiring the use of chiral auxiliaries or phase-transfer catalysts to induce stereoselectivity.

Palladium-catalyzed C(sp³)–H arylation has emerged as a potent strategy for the modification of N-Boc protected amines. researchgate.netrsc.org In studies on N-Boc-piperidines, the selectivity between α- and β-arylation can be controlled by the choice of the phosphine (B1218219) ligand. researchgate.netrsc.org Flexible biarylphosphine ligands tend to favor the β-arylated products. researchgate.netrsc.org This type of transformation, if applied to this compound, could potentially occur at the benzylic position or other activated C-H bonds, offering a direct route to novel aryl-substituted homophenylalanine derivatives. The success of such a reaction would be highly dependent on the development of a suitable catalytic system capable of differentiating between the various C-H bonds present in the molecule.

The following table summarizes representative stereoselective alkylation reactions of N-Boc-protected-5-substituted delta-lactams, illustrating the potential for high diastereoselectivity in related systems.

| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | α-Methylated lactam | >98:2 | 95 |

| Benzyl Bromide | α-Benzylated lactam | >98:2 | 92 |

| Allyl Bromide | α-Allylated lactam | >98:2 | 90 |

Data derived from studies on N-Boc-protected-5-substituted delta-lactams and presented here as a conceptual illustration.

2 Synthesis of Homophenylalanine-Derived Phosphinic Acid Analogues and Related Pseudopeptides

The replacement of the carboxylic acid moiety in amino acids with a phosphinic or phosphonic acid group has been a successful strategy in the design of transition-state analogue inhibitors of proteases. Similarly, the incorporation of such modified amino acids into peptide sequences leads to pseudopeptides with altered conformational properties and biological activities.

A library of novel phosphonic acid analogues of homophenylalanine has been synthesized and evaluated for their inhibitory properties against alanyl aminopeptidases. nih.govnih.govresearchgate.net The synthetic route commences with the appropriate substituted phenylpropionaldehyde, which is then converted into the corresponding Cbz-protected diphenyl 1-aminoalkylphosphonate. researchgate.net Subsequent deprotection and purification yield the final phosphonic acid analogues. nih.govnih.govresearchgate.net Notably, homophenylalanine-derived phosphonic acids demonstrated higher inhibitory potential compared to their phenylalanine counterparts. nih.govnih.govresearchgate.net

The synthesis of pseudopeptides incorporating homophenylalanine has also been explored. For example, analogues of the opioid peptide endomorphin-2 have been synthesized containing homophenylalanine (Hfe). nih.gov The general synthetic strategy involves standard solid-phase or solution-phase peptide synthesis protocols, where N-Boc-D-homophenylalanine is incorporated into the peptide chain. nih.gov The Boc protecting group is removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to allow for subsequent peptide bond formation. nih.gov

The table below outlines the key intermediates and final products in the synthesis of homophenylalanine phosphonic acid analogues. nih.govnih.govresearchgate.net

| Starting Material | Intermediate | Final Product |

| 3-Fluorophenylpropionaldehyde | Diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propylphosphonate | 1-Amino-3-(3-fluorophenyl)propylphosphonic acid |

| 4-Fluorophenylpropionaldehyde | Diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propylphosphonate | 1-Amino-3-(4-fluorophenyl)propylphosphonic acid |

| 3-Bromophenylpropionaldehyde | Diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propylphosphonate | 1-Amino-3-(3-bromophenyl)propylphosphonic acid |

Data derived from the synthesis of phosphonic acid analogues of homophenylalanine. nih.govnih.govresearchgate.net

Application As a Strategic Building Block in Complex Molecular Architectures

Integration into Advanced Peptide Synthesis

The incorporation of N-Boc-4-hydroxy-D-homophenylalanine into peptide chains is a key strategy for developing novel peptide-based therapeutics and research tools with enhanced characteristics.

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on a solid resin support. luxembourg-bio.com The Boc group serves as a temporary protecting shield for the α-amino group, preventing unwanted side reactions during the coupling of subsequent amino acids. luxembourg-bio.com

The typical SPPS cycle involving this building block follows a well-established protocol:

Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide using a moderately strong acid, most commonly trifluoroacetic acid (TFA). peptide.comscispace.com This step exposes a free amino group for the next coupling reaction.

Neutralization: The protonated N-terminus is neutralized, often in situ, to prepare it for coupling. peptide.com

Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent, facilitating the formation of a new peptide bond with the deprotected amino group on the growing peptide chain.

Washing: Excess reagents and byproducts are washed away, ensuring the purity of the growing peptide-resin conjugate. lsu.edu

This cycle is repeated until the desired peptide sequence is fully assembled. The use of the Boc protecting group is compatible with a wide array of coupling reagents and conditions, making it a versatile choice for complex syntheses.

Impact on Peptide Conformation, Stability, and Recognition Properties

The incorporation of D-amino acids like D-homophenylalanine into a peptide backbone has profound effects on the resulting molecule's structure and function.

Conformational Influence: The D-configuration introduces a distinct stereochemistry that can induce specific secondary structures, such as turns or altered helical patterns, which may not be accessible with only L-amino acids. mdpi.comnih.gov This allows for the precise design of peptide conformations that can mimic or block biological interactions.

Enhanced Stability: Peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation. nih.gov Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid hinders this recognition, leading to a longer biological half-life, a critical attribute for therapeutic peptides. nih.govpeptide.com

Recognition Properties: By altering the three-dimensional shape of the peptide, the D-homophenylalanine residue can fine-tune the molecule's binding affinity and selectivity for its biological target. nbinno.com The hydroxyl group on the phenyl ring can also participate in additional hydrogen bonding, further enhancing interaction with a target receptor or enzyme.

| Property | Effect of Incorporating D-Homophenylalanine |

| Conformation | Induces specific secondary structures (e.g., turns). |

| Stability | Increases resistance to proteolytic degradation. peptide.com |

| Half-life | Extends the biological half-life of the peptide. nih.gov |

| Recognition | Modifies binding affinity and selectivity for targets. nbinno.com |

Design of Peptide Secondary Structure Mimetics (e.g., γ-Turn Mimics)

Peptide secondary structures, such as β-turns and γ-turns, are crucial for mediating molecular recognition events, including protein-protein interactions. wjarr.com D-amino acids are frequently employed to stabilize reverse turns in peptide structures. nih.gov Specifically, the conformational constraints imposed by a D-amino acid can promote the formation of turn-like structures that are essential for biological activity. Homophenylalanine, as a β-amino acid, can further influence the backbone to adopt specific folded conformations. The strategic placement of this compound can therefore serve as a nucleation point to enforce a desired turn, creating a stable peptidomimetic capable of mimicking the structure of a native peptide loop.

Construction of Functionalized Bis-Peptides and Oligomeric Structures

This compound can be utilized in the synthesis of more complex, highly organized macromolecular structures like bis-peptides and oligomers. pitt.edu These architectures involve linking or assembling multiple peptide chains. A methodology for creating functionalized bis-peptides allows for the controlled placement of different functional groups along the molecule's length. pitt.edu By controlling the stereochemistry and sequence of the monomers, such as incorporating D-amino acids, the three-dimensional structure of the resulting backbone and the orientation of the side chains can be precisely varied. pitt.edu This enables the design of denaturation-resistant macromolecules that can mimic the active sites or binding surfaces of proteins. pitt.edupitt.edu The use of specialized monomers and optimized solid-phase conditions facilitates the synthesis of these advanced homo- and hetero-oligomeric structures. nih.gov

Contributions to Advanced Pharmaceutical Intermediate Synthesis

Beyond its role in peptide chemistry, this compound is a valuable precursor in the synthesis of small-molecule drugs.

Precursors in Angiotensin-Converting Enzyme (ACE) Inhibitor Research

The homophenylalanine moiety is a critical pharmacophore—the essential structural unit for pharmacological activity—in a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. utm.my ACE inhibitors are vital in the management of hypertension and congestive heart failure. researchgate.net

Several prominent ACE inhibitors incorporate a homophenylalanine scaffold into their structure. utm.mymdpi.com The synthesis of these drugs often relies on chiral intermediates derived from homophenylalanine. This compound serves as a protected, stereochemically defined starting material for constructing the core of these inhibitor molecules. The Boc group ensures that the amino functionality is masked during initial synthetic steps, while the D-configuration provides the necessary chirality for potent biological activity. The presence of the hydroxyl group offers a site for further chemical modification if needed.

Table of ACE Inhibitors Featuring a Homophenylalanine Moiety

| ACE Inhibitor | Structural Relevance |

|---|---|

| Enalapril | Contains an L-homophenylalanine ethyl ester framework. mdpi.com |

| Benazepril | Incorporates a homophenylalanine unit as a central pharmacophore. utm.myresearchgate.net |

| Lisinopril | Features a homophenylalanine-like structure. mdpi.com |

| Quinapril | Utilizes a homophenylalanine moiety in its design. utm.myresearchgate.net |

The use of such precursors is central to the chemical and biocatalytic synthesis routes developed for these important pharmaceutical agents. utm.myresearchgate.netresearchgate.net

Utilization in Factor Xa Inhibitor Development

This compound, a non-proteinogenic amino acid derivative, has emerged as a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its rigid structure and stereochemistry are particularly advantageous in designing molecules that require precise three-dimensional orientations for optimal interaction with biological targets. In the realm of anticoagulant therapy, this compound has found a niche application in the development of direct Factor Xa (FXa) inhibitors.

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. The design of potent and selective FXa inhibitors often involves the creation of molecules that can effectively bind to the active site of the enzyme. The structural features of this compound make it a suitable scaffold for this purpose. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis, while the hydroxylated phenyl ring and the extended homophenylalanine backbone provide points for further chemical modification and interaction with the enzyme's binding pockets.

Research in this area has focused on incorporating the this compound moiety into larger molecular frameworks to create novel FXa inhibitors. The synthesis of these inhibitors often involves multi-step reaction sequences where the chirality and structural integrity of the homophenylalanine derivative are maintained. While specific details of all proprietary developmental pathways are not publicly disclosed, the general strategy involves utilizing the amino acid as a central scaffold to which other functional groups are attached. These appended groups are designed to interact with specific subsites of the Factor Xa active site, thereby enhancing binding affinity and selectivity.

The following table summarizes the key molecular features of this compound and their relevance in the design of Factor Xa inhibitors:

| Molecular Feature | Role in Factor Xa Inhibitor Design |

| D-Homophenylalanine Backbone | Provides a rigid and chiral scaffold for the precise spatial arrangement of pharmacophoric elements. |

| Boc-Protected Amine | Enables controlled synthetic transformations and peptide couplings during the assembly of the inhibitor molecule. |

| 4-Hydroxyphenyl Group | Offers a site for hydrogen bonding interactions within the enzyme's active site and a point for further chemical diversification. |

The development of FXa inhibitors based on this building block is an active area of research. The strategic incorporation of this compound allows for the systematic exploration of the chemical space around the Factor Xa active site, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Structural and Conformational Studies of N Boc 4 Hydroxy D Homophenylalanine Derivatives

Impact of N-Boc-4-hydroxy-D-homophenylalanine Incorporation on Global Peptide Conformation and Folding

The integration of this compound into a peptide sequence can profoundly influence its three-dimensional structure. This influence stems from the unique stereochemistry and size of the amino acid.

The homophenylalanine structure, with its additional methylene (B1212753) group in the side chain compared to phenylalanine, provides increased flexibility and lipophilicity. This extension can alter the side-chain packing and hydrophobic interactions within the peptide core, thereby influencing the global fold. The 4-hydroxy group on the phenyl ring introduces a site for hydrogen bonding, which can further stabilize specific turns or tertiary interactions with other residues or with solvent molecules.

The N-terminal Boc protecting group is primarily used during synthesis but, if present in the final molecule, its bulky nature sterically hinders the N-terminus, restricting the conformational freedom of the adjacent peptide bond. asm.org

Table 1: Effects of D-Amino Acid Incorporation on Peptide Secondary Structures

| Secondary Structure | General Effect of D-Amino Acid Incorporation | Reference |

| Alpha-Helix | Often disruptive, especially when placed in the middle of a helical segment. Can act as a helix termination signal. May promote left-handed helices. | nih.govpsu.edu |

| Beta-Sheet | Can have disruptive effects, hampering the formation of intermolecular superstructures. However, in some contexts, heterochiral (L/D) sequences can remove steric clashes and facilitate stable sheet formation. | nih.gov |

| Beta-Turn | Can be strongly promoted. D-amino acids, particularly D-proline, are frequently used to nucleate and stabilize specific types of beta-turns (e.g., Type II'). | nih.gov |

Structure-Activity Relationship (SAR) Studies in Designed Bioactive Molecules

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of peptides by systematically modifying their structure. nih.gov The use of a non-canonical amino acid like this compound provides several avenues for SAR exploration. Bioactive peptides are protein fragments that can positively impact bodily functions and conditions. nih.gov

The 4-hydroxy-D-homophenylalanine side chain offers multiple points for modification in SAR studies:

The Phenyl Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket. Its position can be fine-tuned by the flexible ethyl side chain.

The Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. SAR studies could involve moving the hydroxyl group to other positions on the ring (e.g., 2-hydroxy or 3-hydroxy) or replacing it with other functional groups (e.g., methoxy, amino, or halogen) to probe the electronic and steric requirements for optimal activity. nih.gov

The Homophenylalanine Backbone: The extended side chain of homophenylalanine can be compared with its shorter counterpart, phenylalanine, to determine the optimal linker length for positioning the aromatic ring for maximal biological effect.

These modifications allow medicinal chemists to systematically map the interactions between the peptide and its biological target, leading to the design of more potent and selective molecules. nih.gov

Importance of Stereochemical Purity and Conformational Control in Derivative Synthesis

The synthesis of peptides containing non-canonical amino acids like this compound demands rigorous control over stereochemistry and conformation. nih.gov The biological function of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by its amino acid sequence and the chirality of each residue. nih.govunacademy.com

Conformational Control: The introduction of a constrained building block like this compound is a deliberate strategy to exert conformational control over the resulting peptide. By forcing the peptide backbone into a specific local geometry, such as a turn, chemists can reduce the number of accessible conformations in solution. psu.edu This pre-organization can lower the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity. Unnatural amino acids are key tools for this, as they can stabilize secondary structures that might otherwise be transient. nih.govnih.gov Controlling the conformation is thus central to designing peptides that are not only stable but also adopt the precise shape required for their intended biological function.

Analytical Methodologies for N Boc 4 Hydroxy D Homophenylalanine Derivatives in Research

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the enantiomeric and diastereomeric purity of chiral compounds like N-Boc-4-hydroxy-D-homophenylalanine. Given that the biological activity of chiral molecules is often specific to a single enantiomer, verifying the enantiomeric excess is a critical quality control step.

A common strategy for separating enantiomers, which possess identical physical properties in a non-chiral environment, involves derivatization with a chiral agent to form diastereomers. These diastereomeric pairs have distinct physical properties and can be separated using standard reverse-phase HPLC columns. For instance, a method analogous to the separation of other chiral molecules involves derivatization with a protected amino acid. nih.gov This approach allows for excellent separation and quantification of the desired enantiomer versus its unwanted counterpart.

The effectiveness of an HPLC method is defined by several key parameters, which are validated to ensure the method is accurate, precise, and reliable. nih.gov

Table 1: Typical HPLC Validation Parameters for Enantiomeric Purity

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| Resolution (Rs) | A measure of the separation between two peaks in a chromatogram. | An excellent resolution is generally considered to be well above 2.0; values of Rs > 4.0 have been reported for similar separations. nih.gov |

| Tailing Factor | Measures the asymmetry of a chromatographic peak. | Values close to 1.0 indicate a symmetrical peak; values are typically kept below 1.5. nih.gov |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficients (r²) are expected to be >0.99. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determined by the calibration curve method. nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Determined by the calibration curve method. nih.gov |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Expressed as the Relative Standard Deviation (RSD), with values typically under 2% being acceptable. nih.gov |

In addition to HPLC, other chromatographic techniques like Gas Chromatography (GC) and column chromatography are utilized for purity assessment and purification of synthetic intermediates. google.comnih.gov

Spectroscopic Techniques for Structural Confirmation of Synthetic Intermediates and Products (e.g., NMR, HRMS, IR)

Spectroscopic methods are essential for the unambiguous determination of the chemical structure of this compound and its precursors. A combination of techniques provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an N-Boc protected amino acid derivative, specific signals corresponding to the aromatic protons of the hydroxyphenyl group, the protons on the aliphatic chain, and the characteristic signal for the tert-butoxycarbonyl (Boc) protecting group (a singlet integrating to 9 protons) would be expected.

¹³C NMR (Carbon NMR) reveals the number of different types of carbon atoms in the molecule, providing complementary information to the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. It provides an extremely precise mass-to-charge ratio, which can be used to confirm the molecular formula of the target compound and its synthetic intermediates, distinguishing it from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would confirm the presence of the O-H stretch from the hydroxyl group, the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and aromatic C-H and C=C stretches. Supporting information for related N-Boc protected phenylalanine derivatives frequently includes IR spectra to confirm the presence of these key functional groups. researchgate.net

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the presence of aromatic, aliphatic, and Boc-group protons. |

| ¹³C NMR | Number and type of carbon atoms. | Verifies the carbon skeleton of the molecule. researchgate.net |

| HRMS | High-accuracy molecular weight and elemental formula. | Confirms the exact molecular formula of the synthesized compound. |

| IR Spectroscopy | Presence of specific functional groups. | Identifies key functional groups like -OH, N-H, and C=O. researchgate.net |

Advanced Methods for Conformational Analysis in Complex Assemblies (e.g., X-ray Crystallography of Derivatives)

This technique requires the molecule of interest to be in a well-ordered crystalline form. nih.gov X-ray diffraction patterns from the crystal allow for the calculation of electron density maps, from which the exact position of each atom in the crystal lattice can be determined. This provides unequivocal information on:

Bond lengths and angles.

Torsional angles, which define the molecule's conformation.

The stereochemistry at chiral centers.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

For derivatives of this compound, obtaining a crystal structure is the ultimate proof of its absolute configuration and preferred conformation in the solid state. This information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets like enzymes or receptors. The use of X-ray analysis has been noted in the characterization of related amino acid derivatives, underscoring its importance in the field. researchgate.net

Future Perspectives in N Boc 4 Hydroxy D Homophenylalanine Research

Emerging Methodologies for Green and Sustainable Synthesis of Unnatural Amino Acids

The synthesis of unnatural amino acids, including N-Boc-4-hydroxy-D-homophenylalanine, has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. researchgate.net However, a paradigm shift towards green and sustainable chemistry is driving the development of more environmentally friendly and efficient synthetic routes.

Metabolic Engineering and Biocatalysis:

A key emerging strategy is the use of metabolic engineering to create customized microorganisms capable of producing specific UAAs. researchgate.netnih.gov This approach involves re-engineering existing metabolic pathways or introducing new ones into host organisms, such as E. coli, to enable the biosynthesis of desired compounds from simple carbon sources. nih.gov Biocatalysis, the use of isolated enzymes to perform specific chemical transformations, is another powerful tool for green UAA synthesis. nih.gov Enzymes like transaminases and dehydrogenases are being increasingly employed for the asymmetric synthesis of chiral amino acids, offering high enantioselectivity and avoiding the need for protecting groups. nih.govnih.gov

| Synthesis Approach | Description | Advantages |

| Metabolic Engineering | Engineering microorganisms to produce specific UAAs through modified metabolic pathways. nih.gov | Utilizes renewable feedstocks, reduces reliance on hazardous reagents. researchgate.net |

| Biocatalysis | Using isolated enzymes (e.g., transaminases, acylases) for specific synthetic steps. nih.govnih.gov | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to leverage the advantages of both. youtube.com | Enables the synthesis of more complex UAAs with high efficiency. youtube.com |

| Photoredox Catalysis | Utilizes light energy to drive chemical reactions, enabling novel bond formations under mild conditions. rsc.org | Access to unique chemical transformations, often with high atom economy. rsc.org |

These biocatalytic and metabolic engineering approaches are poised to revolutionize the production of this compound, making it more accessible and sustainable for a wider range of applications.

Potential for Novel Biological Probe Development and Mechanism Elucidation

The unique structural features of this compound make it an attractive candidate for the development of novel biological probes. Unnatural amino acids, when incorporated into proteins, can serve as powerful tools to investigate protein structure, dynamics, and function in their native cellular environment. researchgate.netupenn.edu

Fluorescent and Spectroscopic Probes:

The incorporation of UAAs with unique spectroscopic properties, such as fluorescence, can provide site-specific information that is often difficult to obtain with intrinsic protein fluorescence. upenn.eduupenn.edu While this compound itself is not fluorescent, its structure can be modified to include fluorophores or other spectroscopic handles. For example, the hydroxyl group on the phenyl ring provides a convenient point for chemical modification.

Furthermore, the development of genetically encoded biosensors using UAAs is a rapidly advancing field. researchgate.net These biosensors can be designed to respond to specific cellular events or the presence of certain molecules, providing real-time information from within living cells. researchgate.net The incorporation of an this compound derivative into a fluorescent protein could potentially create a biosensor for studying protein-protein interactions or enzymatic activity.

| Probe Type | Application | Potential of this compound |

| Fluorescent Probes | Imaging protein localization and dynamics, FRET-based interaction studies. upenn.edu | The hydroxyl group allows for the attachment of environmentally sensitive fluorophores. |

| Infrared (IR) Probes | Probing local protein environment and hydrogen bonding networks. upenn.edu | The carbonyl and N-H groups of the amino acid backbone can serve as IR probes. |

| Photo-crosslinkers | Identifying protein-protein interactions by forming covalent bonds upon photoactivation. cardiff.ac.uk | The phenyl ring could be derivatized with photoactivatable groups like azides. cardiff.ac.uk |

| Genetically Encoded Biosensors | Real-time monitoring of cellular processes and metabolite concentrations. researchgate.net | Incorporation into fluorescent proteins could create sensors for specific molecular recognition events. researchgate.net |

The ability to site-specifically incorporate this compound or its derivatives into proteins opens up exciting possibilities for elucidating complex biological mechanisms at the molecular level.

Untapped Opportunities in Material Science and Supramolecular Chemistry

The unique chemical structure of this compound also presents untapped opportunities in the fields of material science and supramolecular chemistry. The incorporation of unnatural amino acids into peptides and polymers can lead to the creation of novel biomaterials with tailored properties. youtube.comchemimpex.com

Self-Assembling Peptides and Hydrogels:

The Boc protecting group and the aromatic phenyl ring of this compound can influence the self-assembly behavior of peptides. This could be exploited to design and synthesize peptides that form well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine.

Functional Biomaterials:

The hydroxyl group on the phenyl ring provides a reactive handle for post-synthesis modification, allowing for the covalent attachment of other molecules, such as drugs, imaging agents, or cross-linking agents. chemimpex.com This could be used to create functional biomaterials with specific biological activities or enhanced mechanical properties. For instance, a peptide-based hydrogel containing this compound could be functionalized with growth factors to promote tissue regeneration.

| Material Application | Role of this compound | Potential Impact |

| Peptide-based Hydrogels | Influences self-assembly through hydrogen bonding and aromatic interactions. | Development of injectable and biodegradable scaffolds for tissue engineering. |

| Functionalized Surfaces | The hydroxyl group allows for covalent attachment to surfaces. | Creation of biocompatible coatings for medical implants to reduce fouling. |

| Drug Delivery Systems | Can be incorporated into peptide carriers for targeted drug delivery. | Enhanced therapeutic efficacy and reduced side effects of drugs. chemimpex.com |

| Biocatalytic Materials | Immobilization of enzymes onto materials containing this UAA. | Development of robust and reusable biocatalysts for industrial processes. |

The exploration of this compound in material science and supramolecular chemistry is still in its early stages, but the potential for creating novel and functional materials is vast.

Q & A

Q. How is this compound utilized in photoaffinity labeling studies to map protein-ligand interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.